7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole
Overview
Description
7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole is a chemical compound known for its unique structural properties and diverse applications in scientific research. It is characterized by the presence of a benzoxadiazole ring substituted with chloro, nitro, and piperidino groups. This compound is often used in various analytical and synthetic applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Piperidination: The final step involves the substitution of a hydrogen atom with a piperidino group, which can be achieved using piperidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and piperidination processes, optimized for yield and purity. These processes are typically conducted under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoxadiazoles: Nucleophilic substitution reactions produce various substituted benzoxadiazoles.
Scientific Research Applications
7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole has numerous applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of amino acids and other small molecules.
Biological Studies: Employed in the study of enzyme activities and protein interactions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the piperidino group can enhance binding affinity to biological targets. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Lacks the piperidino group, making it less versatile in certain applications.
7-Chloro-4-nitro-5-morpholino-2,1,3-benzoxadiazole: Contains a morpholino group instead of a piperidino group, which can alter its reactivity and binding properties.
Uniqueness
7-Chloro-4-nitro-5-piperidino-2,1,3-benzoxadiazole is unique due to the presence of the piperidino group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high sensitivity and specificity.
Properties
IUPAC Name |
7-chloro-4-nitro-5-piperidin-1-yl-2,1,3-benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O3/c12-7-6-8(15-4-2-1-3-5-15)11(16(17)18)10-9(7)13-19-14-10/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTARNHBLAKDKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370940 | |
Record name | 7-Chloro-4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257932-07-3 | |
Record name | 7-Chloro-4-nitro-5-(piperidin-1-yl)-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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